molecular formula C16H16F2N2O4S2 B383711 1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine CAS No. 497089-43-7

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine

Cat. No.: B383711
CAS No.: 497089-43-7
M. Wt: 402.4g/mol
InChI Key: ZJKCXRKHDFWSHY-UHFFFAOYSA-N
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Description

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C16H16F2N2O4S2 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 12-24 hours

The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl groups can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine
  • 1,4-Bis[(2-chlorophenyl)sulfonyl]piperazine
  • 1,4-Bis[(2-bromophenyl)sulfonyl]piperazine

Uniqueness

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1,4-bis[(2-fluorophenyl)sulfonyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O4S2/c17-13-5-1-3-7-15(13)25(21,22)19-9-11-20(12-10-19)26(23,24)16-8-4-2-6-14(16)18/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKCXRKHDFWSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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